molecular formula C18H22FN3O3 B2871332 3-(4-Fluorobenzyl)-8-isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021066-98-7

3-(4-Fluorobenzyl)-8-isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2871332
CAS No.: 1021066-98-7
M. Wt: 347.39
InChI Key: XWNZACMCPBZNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorobenzyl)-8-isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, which has been identified as a novel chemotype of δ Opioid Receptor (DOR)-selective agonists . This class of compounds represents a significant advancement in opioid research as it differentiates from traditional DOR agonists like SNC80, which are associated with adverse effects such as convulsions and rapid tachyphylaxis (tolerance) . Agonists based on this spirohydantoin core are typically G-protein biased, showing robust efficacy in G-protein-mediated pathways such as the inhibition of cAMP production, with comparatively low efficacy in recruiting β-arrestin . This signaling bias is a key area of investigation, as it is believed to contribute to a more favorable pharmacological profile. Preclinical studies on related compounds within this chemotype have demonstrated potent anti-allodynic efficacy in models of inflammatory pain, indicating potential for the development of novel analgesic agents for chronic pain conditions . Furthermore, the most potent analogs have shown exceptional selectivity for DOR over a panel of 167 other GPCRs, reducing the potential for off-target effects . This compound is presented for research purposes to further explore DOR biology and its therapeutic potential for neurological and psychiatric disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-8-(2-methylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c1-12(2)15(23)21-9-7-18(8-10-21)16(24)22(17(25)20-18)11-13-3-5-14(19)6-4-13/h3-6,12H,7-11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNZACMCPBZNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural variations and properties of related 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives:

Compound Name / ID Substituents (Position 3 / 8) Molecular Weight (g/mol) Key Activities / Properties References
Target Compound 3: 4-Fluorobenzyl; 8: Isobutyryl 335.33 N/A (Data limited)
TRI-BE (8-Benzyl derivative) 3: H; 8: Benzyl 260.14 Inhibits PC3 prostate cancer cell migration
Compound 13 (Pharmacol. Rep. 2021) 3: 3-(4-Phenylpiperazinyl)propyl; 8: Phenyl 408.45 5-HT2A antagonism (IC₅₀ = 27.3 μM)
3-Ethyl-1-isopentyl hydrochloride 3: Ethyl; 8: Isopentyl 268.31 Antimalarial activity (66% yield, >90% purity)
8-(3-Ethoxypropyl)-6-methyl derivative 3: H; 8: 3-Ethoxypropyl 283.34 IR: 1722 cm⁻¹ (C=O); m.p. 185–186°C
8-(Benzodioxole-5-carbonyl) derivative 3: 4-Fluorobenzyl; 8: Benzodioxole 425.42 logP = 2.12; Polar surface area = 75.4 Ų

Key Observations :

  • Isobutyryl at position 8 introduces steric bulk, which could modulate receptor binding compared to smaller substituents like ethyl or methyl .
Pharmacological Comparisons
  • Antiplatelet Activity: Compound 13 (8-phenyl derivative) exhibited potent inhibition of collagen-induced platelet aggregation (IC₅₀ = 27.3 μM), surpassing the reference drug sarpogrelate (IC₅₀ = 66.8 μM) . While the target compound lacks reported antiplatelet data, its fluorobenzyl group may enhance affinity for serotonin receptors (e.g., 5-HT2A) compared to non-fluorinated analogs.
  • Anticancer Potential: TRI-BE (8-benzyl analog) inhibited migration and invasion in prostate cancer cells, suggesting that spirohydantoin derivatives with aromatic substituents may disrupt oncogenic signaling pathways . The target compound’s fluorobenzyl group could offer similar or improved activity due to enhanced electronic effects.
  • Antimalarial Applications : The 3-ethyl-1-isopentyl derivative demonstrated antimalarial activity, though its mechanism remains unclear . The target compound’s isobutyryl group may confer stability against metabolic degradation, a critical factor in drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.